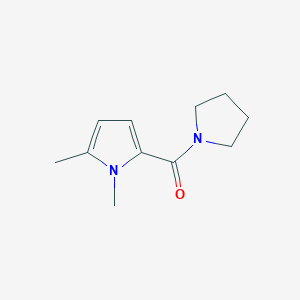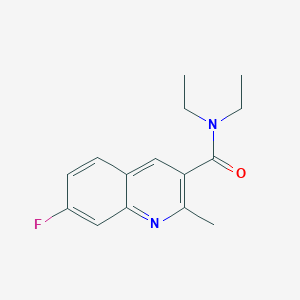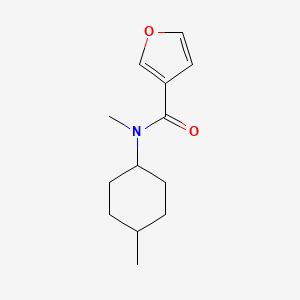
(4-Bromo-1-methylpyrrol-2-yl)-(4-methylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-1-methylpyrrol-2-yl)-(4-methylpiperidin-1-yl)methanone, also known as MPHP-2201, is a synthetic cannabinoid that has gained popularity in the research community due to its potential therapeutic applications. This compound belongs to the class of cathinones and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201.
Mécanisme D'action
(4-Bromo-1-methylpyrrol-2-yl)-(4-methylpiperidin-1-yl)methanone acts on the endocannabinoid system by binding to the CB1 and CB2 receptors, which are located throughout the body. This binding leads to the activation of various signaling pathways, resulting in the modulation of pain, mood, and appetite.
Biochemical and Physiological Effects:
Studies have shown that (4-Bromo-1-methylpyrrol-2-yl)-(4-methylpiperidin-1-yl)methanone has a range of biochemical and physiological effects, including analgesic, anxiolytic, and antidepressant properties. It has also been shown to increase appetite and induce sedation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (4-Bromo-1-methylpyrrol-2-yl)-(4-methylpiperidin-1-yl)methanone in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. However, the limited availability of this compound and its potential for abuse are major limitations.
Orientations Futures
Future research on (4-Bromo-1-methylpyrrol-2-yl)-(4-methylpiperidin-1-yl)methanone should focus on its potential therapeutic applications in the treatment of various medical conditions. Further studies are needed to determine the optimal dosage and administration route of this compound. Additionally, more research is needed to investigate the long-term effects of (4-Bromo-1-methylpyrrol-2-yl)-(4-methylpiperidin-1-yl)methanone on the endocannabinoid system and its potential for abuse.
Méthodes De Synthèse
The synthesis of (4-Bromo-1-methylpyrrol-2-yl)-(4-methylpiperidin-1-yl)methanone involves the reaction of 4-bromo-2-methylpyrrole with 4-methylpiperidin-1-ylmethanone in the presence of a catalyst. The resulting compound is purified through chromatography and recrystallization to obtain a pure product.
Applications De Recherche Scientifique
(4-Bromo-1-methylpyrrol-2-yl)-(4-methylpiperidin-1-yl)methanone has been studied for its potential therapeutic applications in the treatment of various medical conditions such as chronic pain, anxiety, and depression. It has also been investigated for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
(4-bromo-1-methylpyrrol-2-yl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-9-3-5-15(6-4-9)12(16)11-7-10(13)8-14(11)2/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQXOMJDJHSFLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CN2C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7504730.png)
![[1-[benzyl(methyl)amino]-1-oxopropan-2-yl] 3-oxo-4H-1,4-benzothiazine-6-carboxylate](/img/structure/B7504731.png)
![N-[1-[1-(4-fluorophenyl)ethylamino]-3-methyl-1-oxobutan-2-yl]-4-methoxybenzamide](/img/structure/B7504749.png)
![2-[[4-(4-Methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B7504751.png)
![3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7504755.png)





![7-Hydroxy-8-methyl-4-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7504813.png)
![2-chloro-N-[3-(1H-indol-3-yl)-1-oxo-1-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-yl]benzamide](/img/structure/B7504820.png)
